Adenosine 3-phosphate 5-phosphosulfatelithium

Description

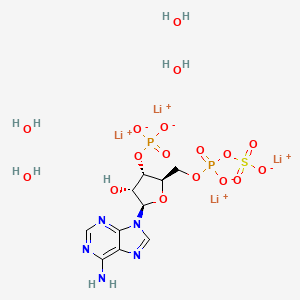

Adenosine 3'-phosphate 5'-phosphosulfate lithium (PAPS), also termed 3'-phosphoadenosine 5'-phosphosulfate, is a high-energy sulfate donor critical in sulfotransferase-catalyzed reactions. Its molecular formula is C₁₀H₁₅N₅O₁₃P₂S·4Li (tetralithium salt hydrate), with a molecular weight of 531 g/mol and CAS number 102029-54-9 .

Properties

CAS No. |

109434-21-1 |

|---|---|

Molecular Formula |

C10H13Li4N5O14P2S |

Molecular Weight |

549.1 g/mol |

IUPAC Name |

tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[oxido(sulfonatooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphate;hydrate |

InChI |

InChI=1S/C10H15N5O13P2S.4Li.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-30(20,21)28-31(22,23)24;;;;;/h2-4,6-7,10,16H,1H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)(H,22,23,24);;;;;1H2/q;4*+1;/p-4/t4-,6-,7-,10-;;;;;/m1...../s1 |

InChI Key |

UGODCLHJOJPPHP-AZGWGOJFSA-J |

SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N.O.O.O.O |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N.O |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N.O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the conversion of adenosine triphosphate (ATP) and inorganic sulfate () into adenosine 5'-phosphosulfate (APS) and pyrophosphate (), mediated by ATP-sulfurylase. The reaction requires magnesium ions () as a cofactor and is conducted in a pH 7.0–8.0 buffer system.

In the second step, APS-kinase phosphorylates APS using another ATP molecule to yield PAPS and adenosine diphosphate (ADP). This step also depends on and occurs under similar buffer conditions:

Table 1: Optimal Conditions for Enzymatic PAPS Synthesis

| Parameter | ATP-Sulfurylase Step | APS-Kinase Step |

|---|---|---|

| Temperature | 25–37°C | 25–37°C |

| pH | 7.0–8.0 | 7.0–8.0 |

| 2.5–5.0 mM | 2.5–5.0 mM | |

| Substrate Concentration | 1–5 mM ATP, 10–20 mM | 1–5 mM ATP, 1–2 mM APS |

Enzyme Stability and Yield Optimization

Human PAPS synthases (PAPSS1 and PAPSS2) exhibit divergent stability profiles, impacting large-scale production. PAPSS2, for instance, has a half-life of minutes at 37°C, whereas PAPSS1 remains stable for hours. Stabilizing additives like glycerol (10–20% v/v) or nucleotide ligands (e.g., APS) are often incorporated to enhance enzyme longevity.

Key Findings:

-

PAPSS2 Degradation : Unfolding assays reveal PAPSS2 loses 50% activity within 3–12 minutes at 50°C, necessitating rapid cooling post-synthesis.

-

Nucleotide Stabilization : APS (15 μM) increases PAPSS2 half-life by 2.5-fold, making it indispensable for industrial-scale production.

Chemical Synthesis and Modifications

While enzymatic methods dominate, chemical synthesis routes have been reported, albeit with lower yields and structural heterogeneity.

Phosphorylation and Sulfation Steps

Chemical synthesis typically involves:

-

Phosphorylation of adenosine at the 3'-position using phosphoryl chloride () in anhydrous conditions.

-

Sulfation via reaction with sulfur trioxide-triethylamine complexes () to introduce the 5'-phosphosulfate group.

The final product is precipitated as the lithium salt using lithium hydroxide () or lithium acetate ().

Challenges:

-

Byproduct Formation : Competing reactions at adenosine’s N6 and O2' positions necessitate rigorous purification.

-

Yield Limitations : Published protocols report yields of 30–45%, significantly lower than enzymatic methods.

| Parameter | Recommendation |

|---|---|

| Stock Concentration | 10–50 mM |

| Buffer | Tris-HCl (pH 8.0) |

| Temperature | −70°C (6 months stability) |

| Thawing Protocol | 37°C water bath, brief sonication |

Stability Assessment

-

Thermal Degradation : Solutions stored at −20°C lose 15–20% potency within one month due to sulfate group hydrolysis.

-

Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) extends shelf life to 12 months at −20°C.

Analytical Validation of PAPS Lithium Salt

Quality control measures ensure batch-to-batch consistency.

Spectrophotometric Purity

The extinction coefficient () of PAPS lithium salt at 259 nm is 15.4 mMcm in pH 7.0 buffer. Deviations >5% indicate contamination with APS or ADP.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) resolves PAPS ( min) from APS ( min) and ATP ( min).

Industrial and Research Applications

PAPS lithium salt’s role in sulfotransferase assays mandates stringent preparation standards:

Chemical Reactions Analysis

Types of Reactions: Adenosine 3-phosphate 5-phosphosulfatelithium primarily undergoes sulfonation reactions. It acts as a sulfonate donor in the presence of sulfotransferases, transferring the sulfonate group to various substrates such as phenols, steroids, and amines .

Common Reagents and Conditions: The common reagents used in these reactions include sulfotransferases and substrates like glycans. The reactions typically occur in the lumen of the Golgi apparatus or in vitro under controlled conditions .

Major Products Formed: The major products formed from these reactions are sulfated glycans and other sulfated biological molecules. These products play crucial roles in various biological processes, including cell signaling and protein function .

Scientific Research Applications

Basic Information

- Chemical Formula : C₁₀H₁₅N₅O₁₃P₂S

- Molecular Weight : 507.26 g/mol (free acid basis)

- CAS Number : 109434-21-1

- Solubility : Soluble in water (50 mg/ml) yielding a clear solution

Sulfation Pathways

Adenosine 3-phosphate 5-phosphosulfate lithium serves as the primary source of active sulfate in sulfation reactions. This process is crucial for the modification of various biomolecules, including:

- Phenols

- Steroids

- Primary and Secondary Amines

- Lipids

- Glycosides

These modifications are facilitated by sulfotransferases, which utilize adenosine 3-phosphate 5-phosphosulfate as a substrate .

Enzyme Regulation

The compound has been shown to modulate the activity of several enzymes involved in sulfate metabolism:

- It acts as an inhibitor of phosphoadenosine phosphate phosphatase, impacting cellular signaling pathways related to lithium treatment in bipolar disorder .

- Studies have indicated that it influences the activity of poly(ADP-ribose) polymerase (PARP-1), a key enzyme in DNA repair mechanisms, suggesting potential implications in cancer research and therapy .

Pharmaceutical Research

Research has highlighted the potential of adenosine 3-phosphate 5-phosphosulfate lithium in drug development:

- It has been utilized to study the effects of lithium on cellular processes, particularly its role in mood stabilization and neuroprotection .

- Investigations into its cytotoxic effects on tumor cells have revealed promising results, indicating its potential as an anticancer agent .

Biochemical Assays

The compound is employed in various biochemical assays to evaluate enzyme activities related to sulfation:

- It has been used to assess the activity of Golgi-resident phosphatase-coupled sulfotransferase assays .

- Its role in studying the distribution and function of biological transporters has been documented, enhancing our understanding of cellular uptake mechanisms .

Case Study 1: Inhibition of PARP-1 Activity

A study demonstrated that adenosine 3-phosphate 5-phosphosulfate lithium significantly inhibits PARP-1 activity under oxidative stress conditions. The inhibition was quantified using affinity chromatography techniques, revealing that micromolar concentrations of the compound could reduce PARP-1's poly(ADP-ribosyl)ation activity by over 70% .

Case Study 2: Cytotoxicity Against Tumor Cells

Research investigating the cytotoxic effects of related compounds showed that modifications of adenosine derivatives could lead to significant growth inhibition in various cancer cell lines. Specifically, long-chain alkyl amidates derived from adenosine showed promising antitumor activity, suggesting that structural variations of adenosine derivatives could enhance therapeutic efficacy against tumors .

Mechanism of Action

Adenosine 3-phosphate 5-phosphosulfatelithium exerts its effects by acting as a sulfonate donor in sulfation reactions. The compound is transported into the lumen of the Golgi apparatus by specific transporters, where it donates its sulfonate group to target molecules. This process is catalyzed by sulfotransferases, which transfer the sulfonate group to specific positions on the target molecules, such as glycans and proteins .

Comparison with Similar Compounds

Biochemical Role

PAPS serves as the universal activated sulfate donor in biological systems, enabling sulfation reactions essential for detoxification (e.g., conjugation of xenobiotics), biosynthesis of sulfated glycosaminoglycans (e.g., heparin), and post-translational modifications . In plants, PAPS is synthesized via the phosphorylation of adenosine 5'-phosphosulfate (APS) by APS kinase, a key step in sulfur assimilation pathways .

Analytical and Industrial Relevance

- Detection : A radiometric method using sulfotransferases quantifies PAPS in tissues (e.g., rat liver: 59 ± 5 nmol/g; mouse liver: 20 ± 3 nmol/g) .

- Storage : Requires storage at –70°C to maintain stability .

- Applications : Used in pharmacology to study sulfation-dependent drug metabolism and in metabolic engineering to enhance sulfated compound production (e.g., boosting sulfotransferase activity by overexpressing APS kinase) .

Comparison with Structurally and Functionally Related Compounds

Adenosine 5'-Phosphosulfate (APS)

Functional Distinction : APS is the initial activated sulfate intermediate formed by ATP sulfurylase, while PAPS is its phosphorylated derivative. APS is primarily involved in sulfur reduction pathways (e.g., cysteine biosynthesis), whereas PAPS drives sulfation in secondary metabolism .

Adenosine Triphosphate (ATP)

Key Difference : ATP participates in energy transfer and phosphorylation, while PAPS exclusively donates sulfate groups. Structural divergence (triphosphate vs. bisphosphate-sulfate) underpins their distinct biochemical roles.

Coenzyme A (CoA)

Structural Similarity: Both contain adenosine-3',5'-bisphosphate moieties. However, CoA’s pantothenate and thiol groups enable acyl transfer, contrasting with PAPS’s sulfate-donating capacity.

Diadenosine Polyphosphates (e.g., Ap₄A)

| Property | Ap₄A | PAPS |

|---|---|---|

| Structure | Two adenosines linked by four phosphates | Single adenosine with bisphosphate-sulfate |

| Function | Signaling molecule, stress response | Sulfate donor |

| Key Reference |

Functional Contrast : Ap₄A regulates cell signaling and stress responses, whereas PAPS is metabolically specialized for sulfation.

Biological Activity

Adenosine 3-phosphate 5-phosphosulfate lithium (commonly referred to as lithium PAPS) is a biologically active compound that plays a significant role in various biochemical processes, particularly in sulfur metabolism and sulfation reactions. This article explores its biological activity, mechanisms of action, and implications for health and disease, supported by relevant data tables and research findings.

Overview of Adenosine 3-Phosphate 5-Phosphosulfate Lithium

Lithium PAPS is a derivative of 3′-phosphoadenosine 5′-phosphosulfate (PAPS), which serves as the primary biological source of active sulfate for sulfation reactions. These reactions are crucial for the synthesis of sulfate esters, which include phenols, steroids, and various biomolecules. The compound is synthesized through enzymatic pathways involving ATP and inorganic sulfate, leading to the formation of PAPS via ATP sulfurylase and APS kinase activities .

1. Inhibition of PARP-1 Activity:

Recent studies have demonstrated that pAp (3′-5′ phosphoadenosine phosphate), a by-product of PAPS metabolism, can inhibit poly(ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair mechanisms. This inhibition occurs at micromolar concentrations and suggests a physiological role for pAp in regulating PARP-1 activity under oxidative stress conditions . Lithium treatment has been shown to enhance this effect by reducing the levels of poly(ADP-ribosyl)ation in cells, thus linking lithium's pharmacological effects to the modulation of pAp levels .

2. Role in Sulfation Pathways:

Lithium PAPS acts as a substrate for sulfotransferases, enzymes that catalyze the transfer of sulfate groups to various acceptor molecules. This process is essential for detoxifying xenobiotics, regulating hormone activity, and synthesizing glycosaminoglycans such as heparan sulfate . The regulation of sulfation pathways by lithium PAPS is critical in maintaining cellular homeostasis.

Case Studies and Experimental Evidence

Study on Lithium's Effects on Cell Growth:

A study investigating the effects of lithium on yeast cells found that lithium-induced inhibition of growth was mediated through the accumulation of PAP due to the inhibition of 3'-nucleotidase activity. This accumulation led to significant growth inhibition, highlighting the importance of PAP metabolism in lithium's mechanism of action .

Inhibition Kinetics:

Research has shown that pAp acts as a mixed inhibitor of PARP-1, affecting both and values. This indicates that pAp not only reduces the maximum rate of reaction but also alters the enzyme's affinity for its substrate .

Data Table: Biological Activity Summary

Implications for Health

The biological activity of adenosine 3-phosphate 5-phosphosulfate lithium has significant implications for various health conditions:

- Bipolar Disorder: Lithium is commonly used in treating bipolar disorder. Its ability to modulate sulfur metabolism and influence DNA repair mechanisms may contribute to its therapeutic effects.

- Cancer Research: The inhibition of PARP-1 by pAp suggests potential applications in cancer therapy, where DNA repair pathways are often dysregulated.

- Detoxification Processes: The role of lithium PAPS in sulfation may enhance understanding in pharmacology regarding drug metabolism and detoxification.

Q & A

Q. What experimental methodologies are recommended for synthesizing and purifying PAPS-Li in laboratory settings?

PAPS-Li synthesis typically involves enzymatic pathways, such as sequential catalysis by ATP sulfurylase (to generate adenosine 5'-phosphosulfate, APS) and APS kinase (to phosphorylate APS into PAPS). Researchers should optimize reaction conditions (e.g., ATP/Mg²⁺ ratios, pH 7.5–8.0) and employ HPLC or ion-exchange chromatography for purification . Stability during synthesis requires strict temperature control (≤-20°C storage) to prevent hydrolysis of the labile phosphosulfate bond .

Q. How can researchers quantify PAPS-Li concentrations in complex biological matrices?

Methods include:

- Enzymatic assays : Coupling PAPS-dependent sulfotransferase reactions with colorimetric detection of reaction byproducts (e.g., inorganic phosphate).

- Mass spectrometry (LC-MS/MS) : Using isotope-labeled internal standards (e.g., ³⁴S-PAPS) to improve accuracy in tissues or cell lysates.

- 32P-radiolabeling : Tracking radiolabeled sulfate incorporation into PAPS-Li via autoradiography .

Q. What are the critical stability parameters for PAPS-Li during storage and handling?

PAPS-Li is sensitive to hydrolysis, especially under acidic conditions or elevated temperatures. Storage at ≤-20°C in anhydrous, buffered solutions (pH 7.0–8.0) is critical. Avoid freeze-thaw cycles and validate stability via periodic HPLC analysis of intact PAPS-Li peaks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported kinetic parameters of PAPS-dependent enzymes (e.g., sulfotransferases)?

Discrepancies often arise from differences in assay conditions (e.g., Mg²⁺ concentration, substrate purity). To address this:

- Perform Michaelis-Menten kinetics under standardized buffer conditions (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂).

- Use isothermal titration calorimetry (ITC) to measure binding affinities and stoichiometry independently of enzymatic activity .

- Validate substrate purity via NMR or mass spectrometry to rule out degradation artifacts .

Q. What strategies can overcome metabolic bottlenecks in microbial PAPS-Li overproduction?

- Genomic integration : Replace plasmid-based expression of ATP sulfurylase (e.g., MET3) and APS kinase (e.g., MET14) with chromosomal integration to reduce metabolic burden .

- Cofactor engineering : Overexpress ATP-generating enzymes (e.g., polyphosphate kinases) to sustain ATP levels during PAPS-Li synthesis .

- Dynamic pathway regulation : Use inducible promoters (e.g., GAL1) to decouple growth phase from PAPS-Li production .

Q. How can researchers model PAPS-Li flux in sulfur assimilation pathways under varying cellular conditions?

- Develop kinetic models incorporating ATP/ADP ratios, sulfate uptake rates, and feedback inhibition by downstream metabolites (e.g., glutathione).

- Use 13C metabolic flux analysis to track sulfur incorporation from labeled sulfate into PAPS-Li and its derivatives .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing PAPS-Li time-course data in enzyme inhibition studies?

- Apply nonlinear regression to fit time-dependent inhibition curves (e.g., competitive vs. noncompetitive inhibition models).

- Use principal component analysis (PCA) to identify correlations between PAPS-Li levels and secondary metabolites (e.g., ATP, NADPH) in multi-omics datasets .

Q. How should researchers design experiments to distinguish PAPS-Li-specific effects from off-target sulfur metabolism perturbations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.